1-Benzyl-7-methyl-3,4-dihydroisoquinoline
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Overview
Description
1-Benzyl-7-methyl-3,4-dihydroisoquinoline is a chemical compound belonging to the class of isoquinolines. Isoquinolines are a group of heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by a benzyl group attached to the nitrogen atom and a methyl group at the 7th position of the 3,4-dihydroisoquinoline skeleton. It has a molecular formula of C17H17N and a molecular weight of 235.32 g/mol .
Preparation Methods
The synthesis of 1-Benzyl-7-methyl-3,4-dihydroisoquinoline can be achieved through several synthetic routes. One common method involves the N-alkylation of 3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are typically mild, allowing for the efficient production of the desired compound. Another approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) .
Chemical Reactions Analysis
1-Benzyl-7-methyl-3,4-dihydroisoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iminium salts, which can further react to produce various derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl position, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and tert-butyl hydroperoxide (TBHP), as well as reducing agents such as sodium borohydride (NaBH4) and chiral catalysts . Major products formed from these reactions include various N-alkylated and substituted derivatives of 3,4-dihydroisoquinoline .
Scientific Research Applications
1-Benzyl-7-methyl-3,4-dihydroisoquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-7-methyl-3,4-dihydroisoquinoline involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in neurotransmitter metabolism, thereby exerting neuroprotective effects . Additionally, the compound’s structure allows it to interact with hydrophobic pockets in proteins, influencing their function .
Comparison with Similar Compounds
1-Benzyl-7-methyl-3,4-dihydroisoquinoline can be compared with other similar compounds, such as:
1-Substituted-3,4-dihydroisoquinolines: These compounds share a similar core structure but differ in the substituents attached to the nitrogen atom and other positions on the ring.
Tetrahydroisoquinolines: These compounds have a fully saturated ring system and exhibit different chemical and biological properties.
N-Benzyl tetrahydroisoquinolines: These compounds are known for their antineuroinflammatory properties and are used in the development of therapeutic agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives .
Properties
Molecular Formula |
C17H17N |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
1-benzyl-7-methyl-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C17H17N/c1-13-7-8-15-9-10-18-17(16(15)11-13)12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3 |
InChI Key |
HBGAYZOSLUXRRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCN=C2CC3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
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